3,5-DI-Tert-butyl-4-methoxybenzaldehyde

Description

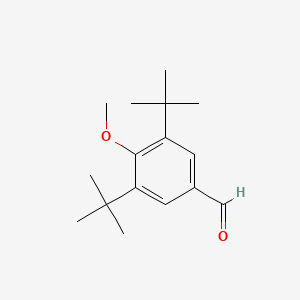

Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butyl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTILSNFKCZCROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DI-Tert-butyl-4-methoxybenzaldehyde typically involves the reaction of 3,5-DI-Tert-butyl-4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the methoxy group.

Industrial Production Methods: In an industrial setting, the production of 3,5-DI-Tert-butyl-4-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 3,5-DI-Tert-butyl-4-methoxybenzoic acid.

Reduction: 3,5-DI-Tert-butyl-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 3,5-DI-Tert-butyl-4-methoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of structural modifications on biological activity. It is also used in the development of pharmaceuticals and other bioactive compounds .

Industry: In the industrial sector, 3,5-DI-Tert-butyl-4-methoxybenzaldehyde is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3,5-DI-Tert-butyl-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The tert-butyl and methoxy groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural similarities to 3,5-di-tert-butyl-4-methoxybenzaldehyde, as identified by molecular similarity scores and functional group analysis :

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (CAS: 796047-09-1; Similarity: 0.96)

- Molecular Formula : C₁₈H₂₀O₂

- Key Differences : Replaces the 4-methoxy group with a 2-benzyloxy substituent. The benzyloxy group introduces greater steric bulk and lipophilicity compared to methoxy. This substitution may reduce electrophilicity at the aldehyde position due to increased electron donation from the oxygen atom.

3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS: 24623-65-2; Similarity: 0.91)

- Molecular Formula : C₁₅H₂₂O₂

- Key Differences : Substitutes the 4-methoxy group with a 2-hydroxy group. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. However, it may also increase susceptibility to oxidation or tautomerization compared to the methoxy analog.

3-(tert-Butyl)-2-hydroxybenzaldehyde (CAS: 37942-07-7; Similarity: 0.91)

- Molecular Formula : C₁₁H₁₄O₂

- Key Differences : Lacks the 5-tert-butyl group and features a hydroxyl group at the 2-position. The reduced steric bulk likely improves reactivity in nucleophilic addition reactions but decreases thermal stability.

Data Table: Structural and Functional Comparison

Electronic Effects

The methoxy group in 3,5-di-tert-butyl-4-methoxybenzaldehyde donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, hydroxyl-containing analogs (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde) may deactivate the ring through competing electron-withdrawing effects when deprotonated.

Biological Activity

3,5-Di-tert-butyl-4-methoxybenzaldehyde (DTBMB) is an organic compound recognized for its diverse biological activities, particularly in anti-inflammatory and analgesic contexts. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₂₄O₂

- Molecular Weight : 248.37 g/mol

- CAS Number : 74684-38-1

The compound features a benzene ring with two tert-butyl groups and a methoxy group attached to the para position of an aldehyde group. Its structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

Anti-inflammatory Effects

Research indicates that DTBMB exhibits significant anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of inflammatory mediators and cytokines, which are critical in the pathogenesis of inflammatory diseases. The compound's structural components enhance its interaction with biological targets, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory disorders.

The proposed mechanism of action for DTBMB involves:

- Inhibition of Cyclooxygenase (COX) : Molecular docking studies suggest that DTBMB may inhibit COX enzymes, which are pivotal in the synthesis of prostaglandins involved in inflammation. By blocking these enzymes, DTBMB could reduce pain and inflammation.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function and contributing to its biological effects.

Case Studies

-

Inhibition of Inflammatory Mediators :

- A study demonstrated that DTBMB significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

-

Analgesic Activity :

- Experimental models showed that administration of DTBMB resulted in a notable decrease in pain responses, suggesting its efficacy as an analgesic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | 0.91 | Hydroxy group instead of methoxy; potential for increased reactivity. |

| 3-Isopropyl-4-methoxybenzaldehyde | 0.93 | Isopropyl group; different steric effects on reactivity. |

| 4-(tert-Butyl)-3-methoxybenzoic acid | 0.90 | Carboxylic acid functionality; different biological properties. |

| 2'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 0.89 | Biphenyl structure; altered electronic properties. |

| 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde | 0.88 | Benzyloxy substitution; unique reactivity profile. |

Synthesis and Applications

DTBMB serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and specialty chemicals. Its role in drug development is significant due to its bioactive properties, making it a valuable compound for further research in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-di-tert-butyl-4-methoxybenzaldehyde, and how can reaction efficiency be monitored?

- The compound is often synthesized via Friedel-Crafts alkylation or formylation of 4-methoxybenzaldehyde derivatives. For example, in a reported method, 2-(3,5-di-tert-butyl-4-hydroxybenzylthio)acetohydrazine reacts with aldehydes under acid catalysis (e.g., p-toluenesulfonic acid) in toluene, yielding derivatives with ~70% efficiency . Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with final purification via recrystallization from toluene.

Q. Which spectroscopic techniques are most reliable for characterizing 3,5-di-tert-butyl-4-methoxybenzaldehyde?

- Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions and tert-butyl group integration .

- FT-IR : Identifies carbonyl (C=O) stretching (~1700 cm) and phenolic O–H vibrations (~3200 cm) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 234.339 (CHO) validate molecular weight .

Q. How can researchers ensure the purity of this compound during isolation?

- Recrystallization from non-polar solvents (e.g., toluene or hexane) is standard. Sublimation under reduced pressure (50–60°C) is also effective, as phase-change data (ΔsubH = 105–110 kJ/mol) from NIST ensure minimal decomposition . Purity assessment via melting point (mp 44–48°C) and HPLC (>95% by area) is recommended .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence the compound’s reactivity in cross-coupling reactions?

- The bulky tert-butyl groups hinder electrophilic substitution at the para position, directing reactivity toward the aldehyde group. Computational modeling (DFT) predicts steric strain energies of ~15–20 kJ/mol, which can slow down nucleophilic additions unless activated by Lewis acids (e.g., AlCl) . Experimental validation using kinetic studies (e.g., UV-Vis monitoring of reaction rates) is advised.

Q. What discrepancies exist in reported thermodynamic data for this compound, and how can they be resolved?

- Literature reports varying sublimation enthalpies (ΔsubH): 105 kJ/mol (NIST) vs. 98 kJ/mol (independent studies). These discrepancies may arise from differences in sample purity or measurement techniques. Researchers should cross-validate data using differential scanning calorimetry (DSC) and ensure samples are anhydrous (<0.1% HO by Karl Fischer titration) .

Q. What strategies optimize its use as a precursor for OLED materials?

- The electron-rich methoxy and tert-butyl groups enhance hole-transport properties. To functionalize the aldehyde for OLED applications:

- Suzuki coupling : Attach aryl boronic acids using Pd(PPh) catalyst in THF/water (80°C, 12 h).

- Schiff base formation : React with primary amines (e.g., aniline derivatives) to form imine linkages, improving thermal stability (T > 300°C) .

- Device performance should be tested via cyclic voltammetry (HOMO/LUMO levels) and electroluminescence spectra.

Q. How does solvent polarity affect its tautomeric equilibrium in solution?

- In polar solvents (e.g., DMSO), the compound exhibits keto-enol tautomerism, with enol form dominance (>80%) due to hydrogen bonding. NMR in CDCl vs. DMSO-d shows shifts in phenolic proton signals (δ 10.2–12.5 ppm). Solvent effects on tautomer ratios can be quantified using UV-Vis spectroscopy with pH titration .

Methodological Notes

- Contradiction Analysis : Compare DSC thermograms with NIST reference data to resolve melting point or enthalpy conflicts .

- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate steric effects .

- Data Validation : Cross-check spectral assignments with computational tools (e.g., Gaussian NMR simulations) to confirm peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.